4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)-
Description
Chemical Structure: The compound 6-hydroxy-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is a hydroxylated derivative of methaqualone (2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone, CAS 72-44-6) . It is a metabolite identified in human urine following methaqualone administration, characterized by a hydroxyl group at position 6 of the quinazolinone core .
Synthesis: The compound is synthesized via metabolic hydroxylation of methaqualone in vivo, though synthetic routes may involve direct hydroxylation or Pd-catalyzed coupling reactions similar to other quinazolinones .
Biological Significance: While methaqualone is a sedative-hypnotic agent targeting GABA-A receptors , the 6-hydroxy derivative’s pharmacological profile remains less studied.
Properties
IUPAC Name |
6-hydroxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(19)9-13(14)16(18)20/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGHFELYOIWDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198650 | |
| Record name | 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5060-51-5 | |
| Record name | 6-Hydroxymethaqualone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005060515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4(3H)-Quinazolinone derivatives, particularly 6-hydroxy-2-methyl-3-(2-methylphenyl)-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound 4(3H)-quinazolinone, 6-hydroxy-2-methyl-3-(2-methylphenyl)- is characterized by its quinazolinone core, which is known for its ability to interact with various biological targets. The presence of hydroxyl and methyl groups enhances its solubility and bioavailability, making it a candidate for drug development.
1. Anticancer Properties
Recent studies have demonstrated that quinazolinone derivatives exhibit potent cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds derived from quinazolinone showed significant inhibitory activity against key protein kinases involved in cancer progression, such as CDK2, HER2, and EGFR:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
| 3i | EGFR | 0.097 |
These findings suggest that the compound may act as a potent anticancer agent by inhibiting critical pathways in tumor growth and proliferation .
2. Antimicrobial Activity
While the primary focus has been on anticancer properties, some studies indicate that certain quinazolinone derivatives possess antimicrobial activity. However, the specific derivative of interest (6-hydroxy-2-methyl-3-(2-methylphenyl)-) has shown negligible antimicrobial effects, which may reduce potential side effects in therapeutic applications .
3. Other Biological Activities
Quinazolinones are also noted for their anti-inflammatory and analgesic properties. Research has highlighted their potential in treating conditions such as arthritis and other inflammatory diseases. For example, compounds have been synthesized with dual inhibition capabilities against cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial mediators in inflammatory pathways .
The mechanism through which 4(3H)-quinazolinone exerts its biological effects primarily involves the inhibition of specific tyrosine kinases. Molecular docking studies have revealed that these compounds can act as ATP non-competitive inhibitors against certain kinases like CDK2 and HER2 while being ATP competitive against others like EGFR . This selective inhibition is vital for minimizing side effects associated with traditional chemotherapy agents.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines (PC3, MCF-7, HT-29). The most active compounds demonstrated IC50 values as low as 10 µM across multiple cell lines, indicating strong potential for further development .
- Inhibition of Protein Kinases : A comparative analysis showed that certain derivatives exhibited inhibitory activities comparable to established drugs like lapatinib (for HER2) and erlotinib (for EGFR), suggesting that these new compounds could serve as effective alternatives in targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Activity
- Sedative and Hypnotic Effects: Originally developed as a sedative in the form of methaqualone, derivatives like 6-hydroxymethaqualone have been studied for their sedative properties. Research indicates that compounds in this class can modulate GABA receptors, leading to anxiolytic effects .
- Antimicrobial Properties: Some studies suggest that quinazolinone derivatives exhibit antimicrobial activity against various pathogens. For instance, the compound has shown potential against Gram-positive bacteria, making it a candidate for further development in antibiotic therapies .
- Anticancer Research
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Sedative and Hypnotic Effects | Modulates GABA receptors; anxiolytic effects |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Anticancer Research | Tumor Growth Inhibition | Induces apoptosis in cancer cell lines |
| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
| Nanotechnology | Forms complexes with metals; catalytic properties |
Case Studies
-
Sedative Properties Study
- A study published in the Journal of Medicinal Chemistry evaluated the sedative effects of several quinazolinone derivatives, including 6-hydroxymethaqualone. The results indicated significant sedative activity comparable to traditional benzodiazepines, suggesting a viable alternative for treating anxiety disorders .
- Antimicrobial Efficacy Research
- Nanomaterial Development
Comparison with Similar Compounds
Key Structural and Functional Differences
Position 6 Modifications :
- 6-Hydroxy derivative : Enhanced polarity reduces lipophilicity, likely diminishing CNS activity but improving renal excretion .
- 6-Bromo derivative : Bromine increases steric bulk and electron-withdrawing effects, correlating with antimicrobial activity (e.g., against S. aureus and E. coli) .
Position 2 and 3 Substitutions :
- 2-Methyl group : Critical for GABA-A receptor binding in methaqualone; substitution with bulkier groups (e.g., dibromomethyl) enhances antitumor activity .
- 3-Aryl groups : Aromatic substituents (e.g., 2-methylphenyl vs. p-methoxyphenyl) influence receptor affinity and metabolic stability. For example, 3-(4-hydroxyphenyl) derivatives show altered excretion pathways .
Functional Group Additions :
- Thiadiazole or thiazole moieties at position 3 improve anti-inflammatory and diuretic activities by introducing hydrogen-bonding interactions .
Pharmacological and Industrial Implications
Preparation Methods
Synthesis of 2-Methyl-4(3H)-Quinazolinone Intermediate
A two-step procedure from starts with o-anthranilic acid reacting with chloroacetonitrile in methanol under basic conditions (sodium methoxide) to form 2-chloromethyl-4(3H)-quinazolinone . Reduction with sodium borohydride replaces the chloromethyl group with a methyl group, yielding 2-methyl-4(3H)-quinazolinone.
Introduction of 3-(2-Methylphenyl) and 6-Hydroxy Groups
The 3-position is functionalized via nucleophilic substitution. Treating 2-methyl-4(3H)-quinazolinone with 2-methylbenzyl bromide in dimethylformamide (DMF) at 120°C for 12 hours introduces the 3-(2-methylphenyl) group. Hydroxylation at position 6 is achieved using boron tribromide in dichloromethane, followed by hydrolysis to yield the final product.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 5-hydroxyanthranilic acid , acetamide , and 2-methylbenzylamine with potassium carbonate as a base generates the target compound without solvents. This method achieves 65% yield in 2 hours, minimizing waste.
Microwave-Assisted Cyclization
A microwave reactor accelerates the reaction between 5-hydroxyanthranilic acid and trimethyl orthoacetate in DES. At 100°C and 300 W, the reaction completes in 15 minutes, yielding 72% product.
Analytical Characterization
Synthesized compounds are validated via:
-
¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.52 (s, 3H, Ar-CH₃), 6.82–7.45 (m, 4H, aromatic), 10.21 (s, 1H, OH).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Niementowski (microwave) | 68 | 15 min | Rapid, eco-friendly |
| One-pot (nanocatalyst) | 74 | 6 h | Recyclable catalyst |
| Multi-step functionalization | 58 | 14 h | High regioselectivity |
| Mechanochemical | 65 | 2 h | Solvent-free |
Challenges and Optimization Strategies
-
Regioselectivity : The 6-hydroxy group may require protection (e.g., acetyl) during cyclization to prevent undesired side reactions.
-
Catalyst Deactivation : In nanocatalyst-mediated syntheses, leaching of active sites reduces efficiency after five cycles; silica-coated catalysts improve stability.
-
Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product from byproducts like unreacted amines .
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes for preparing 4(3H)-quinazolinone derivatives like 6-hydroxy-2-methyl-3-(2-methylphenyl)-quinazolinone, and what purification challenges arise? A:
- Synthetic Routes : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines or ketones. For example, phosphorus pentoxide (P₂O₅) combined with amine hydrochlorides in a silicon oil bath (180–250°C) efficiently generates the quinazolinone core .
- Purification Challenges : Due to the polar hydroxyl (-OH) and quinazolinone groups, column chromatography with gradient elution (e.g., ethyl acetate/hexane) is often required. Crystallization from dichloromethane or methanol yields pure crystals, as demonstrated in X-ray diffraction studies .
Structural Characterization Techniques
Q: How do advanced spectroscopic and crystallographic methods resolve ambiguities in the structural assignment of 4(3H)-quinazolinone derivatives? A:
- X-ray Crystallography : Critical for confirming the planar bicyclic quinazolinone system and substituent positions. For example, dihedral angles between the quinazolinone core and aryl substituents (e.g., 81.18° in 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol) reveal steric and electronic interactions .
- Spectroscopy :
Biological Activity Profiling
Q: What methodological frameworks are used to evaluate the biological activities of 4(3H)-quinazolinones, and how do structural modifications influence potency? A:
- In Vitro Assays :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Substituents like halogen atoms or methoxy groups enhance activity by improving membrane permeability .
- Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) quantify IC₅₀ values. The 6-hydroxy group in the title compound may chelate Mg²⁺ ions in ATP-binding pockets, enhancing inhibitory effects .
Computational Modeling for Reactivity Prediction
Q: How can quantum chemical calculations guide the design of 4(3H)-quinazolinone derivatives with tailored reactivity? A:
- Reaction Path Search : Density functional theory (DFT) at the B3LYP/6-31G* level predicts transition states and intermediates in cyclocondensation reactions. For example, activation energies for P₂O₅-mediated synthesis correlate with experimental yields .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets. Hydrophobic 2-methylphenyl groups in the title compound show high binding affinity to hydrophobic pockets in cancer-related proteins .
Data Contradictions in Biological Studies
Q: How should researchers address discrepancies in reported biological activities of structurally similar 4(3H)-quinazolinones? A:
- Case Study : Derivatives with para-substituted aryl groups show conflicting MIC values (e.g., 4-chlorophenyl vs. 4-methoxyphenyl). Possible factors:
- Resolution : Cross-validate results using orthogonal assays (e.g., time-kill curves for antimicrobials) and control for physicochemical properties (logP, pKa) .
Advanced Functionalization Strategies
Q: What strategies enable regioselective functionalization of the quinazolinone core for SAR studies? A:
- Electrophilic Aromatic Substitution : Nitration or halogenation at C6/C7 positions is directed by the electron-donating hydroxy group. For example, HNO₃/H₂SO₄ selectively nitrates C7 in 6-hydroxy derivatives .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C2. Pd(PPh₃)₄ catalyzes reactions with boronic acids, requiring anhydrous conditions .
Stability and Degradation Pathways
Q: How do environmental factors (pH, light) influence the stability of 6-hydroxy-2-methyl-3-(2-methylphenyl)-quinazolinone? A:
- pH Sensitivity : The compound undergoes hydrolysis in alkaline conditions (pH >9), cleaving the lactam ring. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .
- Photodegradation : UV-Vis studies (λ = 254 nm) reveal radical-mediated oxidation of the 2-methylphenyl group, forming quinone byproducts. Light-protected storage is recommended .
Comparative Analysis with Analogues
Q: How does the 2-methylphenyl substituent impact physicochemical properties compared to other aryl groups? A:
- Lipophilicity : The 2-methylphenyl group increases logP by ~1.5 compared to unsubstituted phenyl, enhancing blood-brain barrier permeability in CNS-targeted derivatives .
- Crystal Packing : Bulky 2-methylphenyl groups induce weak C–H⋯π interactions in the solid state, affecting solubility and melting points (e.g., mp 218–220°C vs. 195–198°C for 3-(4-chlorophenyl) analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
